Comparative Antispasmodic Potency in Canine Model: Fenpiverinium-Pitofenone vs. Mebeverine
The antispasmodic activity of the pitofenone + fenpiverinium association was directly compared to mebeverine in an anesthetized dog model. For colon contraction induced by BaCl₂, mebeverine was more potent with an ED₅₀ of 0.68 ± 0.06 mg/kg, compared to the pitofenone + fenpiverinium association [1]. However, the two agents were equipotent in other gastrointestinal segments, with ED₅₀ values ranging from 0.40 ± 0.02 mg/kg (duodenum) to 1.32 ± 0.14 mg/kg (gall bladder) [1].
| Evidence Dimension | Antispasmodic potency (ED₅₀ in mg/kg) |
|---|---|
| Target Compound Data | Pitofenone + Fenpiverinium association: Duodenum 0.40 ± 0.02; Gall bladder 1.32 ± 0.14; Colon not specified |
| Comparator Or Baseline | Mebeverine: Duodenum 0.40 ± 0.02; Gall bladder 1.32 ± 0.14; Colon 0.68 ± 0.06 |
| Quantified Difference | Equipotent in duodenum and gall bladder; mebeverine superior in colon (ED₅₀ 0.68 mg/kg vs. higher value for fenpiverinium combination) |
| Conditions | Anesthetized dog model; contraction induced by intravenous BaCl₂ (1 mg/kg); strain gauges on gastric antro-fundic border, pylorus, descending duodenum, terminal colon; pressure transducers in gall bladder and bladder |
Why This Matters
This head-to-head data enables informed procurement decisions by quantifying organ-specific potency differences, guiding the selection of fenpiverinium-containing combinations for duodenal and gall bladder spasms where it matches mebeverine's efficacy.
- [1] Dureng G, et al. Compared efficacies of some antispasmodic drugs on the digestive tract and the bladder of the anesthetized dog. J Pharmacol. 1981 Apr-Jun;12(2):135-45. PMID: 7265979. View Source
